molecular formula C11H7N3O4S B14607823 5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide CAS No. 59290-39-0

5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide

Cat. No.: B14607823
CAS No.: 59290-39-0
M. Wt: 277.26 g/mol
InChI Key: KWYFTKPMVZRRNP-UHFFFAOYSA-N
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Description

5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide is a heterocyclic compound that features a nitro group, a thiophene ring, and a pyridine ring. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the nitro group and the thiophene ring imparts unique chemical properties, making it a valuable subject for research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and coupling reactions to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide undergoes several types of chemical reactions:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often under basic conditions.

Major Products Formed

    Reduction: 5-Amino-N-(thiophene-2-carbonyl)pyridine-3-carboxamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide is unique due to the combination of the nitro group, thiophene ring, and pyridine ring, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications in medicinal chemistry and material science.

Properties

CAS No.

59290-39-0

Molecular Formula

C11H7N3O4S

Molecular Weight

277.26 g/mol

IUPAC Name

5-nitro-N-(thiophene-2-carbonyl)pyridine-3-carboxamide

InChI

InChI=1S/C11H7N3O4S/c15-10(13-11(16)9-2-1-3-19-9)7-4-8(14(17)18)6-12-5-7/h1-6H,(H,13,15,16)

InChI Key

KWYFTKPMVZRRNP-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C(=O)NC(=O)C2=CC(=CN=C2)[N+](=O)[O-]

Origin of Product

United States

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